N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide
Description
N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is a benzamide derivative featuring a 4-methoxyphenyl group attached to the amide nitrogen and a morpholine sulfonyl moiety at the 3-position of the benzene ring. Its synthesis typically involves coupling reactions, sulfonation, and functional group modifications, as observed in structurally related compounds .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-7-5-15(6-8-16)19-18(21)14-3-2-4-17(13-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWMIPRWIDYYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 3-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the desired product. The reaction conditions typically involve refluxing in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the morpholine-4-sulfonyl group can enhance solubility and bioavailability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and its analogues:
Key Observations:
Triazole derivatives (e.g., ) exhibit tautomerism, which may influence their chemical stability and reactivity in biological systems.
Substituent Effects: Morpholine Sulfonyl Group: Common in the target and analogues (e.g., ), this group enhances solubility and serves as a hydrogen-bond acceptor. Methoxy vs.
Pharmacokinetic Implications: The furylmethyl group in may improve membrane permeability due to its hydrophobic character.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide?
The synthesis typically involves coupling a carboxylic acid derivative with an aniline group using reagents like DCC/HOBt to activate the carboxyl group. Key steps include:
- Amide bond formation : React 3-(morpholine-4-sulfonyl)benzoic acid with 4-methoxyaniline using DCC/HOBt in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen .
- Reaction optimization : Control temperature (20–25°C), solvent polarity, and stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side reactions like sulfonamide hydrolysis .
Q. Table 1: Synthesis Parameters
Q. How can researchers analytically characterize this compound to confirm structure and purity?
Use a multi-technique approach:
- NMR Spectroscopy : Confirm the presence of the methoxyphenyl (δ 3.8 ppm, singlet) and morpholine-sulfonyl (δ 3.6–3.7 ppm, multiplet) groups via H and C NMR .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] at m/z 407.12 for CHNOS) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, 0.1% TFA) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition : Screen against kinases (e.g., PI3K) or proteases using fluorogenic substrates. Morpholine-sulfonyl groups often enhance binding to ATP pockets .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. IC values <10 μM suggest therapeutic potential .
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine logP and guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Core modifications : Replace the methoxyphenyl with fluorinated or heteroaromatic groups to enhance lipophilicity and binding to hydrophobic enzyme pockets .
- Sulfonamide tuning : Substitute morpholine with piperazine or thiomorpholine to alter electron-withdrawing effects and hydrogen-bonding capacity .
- Bioisosteric replacement : Substitute benzamide with tetrazole (as in ) to improve metabolic stability .
Q. Table 2: SAR Trends
| Modification | Observed Effect | Reference |
|---|---|---|
| Methoxy → Fluorine | Increased kinase inhibition | |
| Morpholine → Piperazine | Enhanced solubility |
Q. How should researchers resolve contradictions in fluorescence or bioactivity data?
- Fluorescence variability : Replicate conditions from (pH 5, 25°C, λ 340 nm) and validate solvent effects (e.g., DMSO quenches fluorescence at >5% v/v) .
- Bioactivity discrepancies : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and statistical tools (ANOVA, RSD <5%) to confirm reproducibility .
Q. What strategies are effective for studying enzyme interaction mechanisms?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 2XLS for PI3K) to predict binding poses of the morpholine-sulfonyl group .
- Isothermal Titration Calorimetry (ITC) : Measure ΔH and K to quantify binding thermodynamics .
- Kinetic assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
Q. How can stability under physiological conditions be systematically evaluated?
Q. What advanced analytical methods are used to confirm supramolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
